![molecular formula C24H26FNO B2892299 N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide CAS No. 304885-12-9](/img/structure/B2892299.png)
N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide
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Overview
Description
The compound “N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide” is a complex organic molecule. It contains an adamantane structure, which is a type of diamondoid and a common motif in medicinal chemistry due to its unique three-dimensional structure . The compound also contains a carboxamide group and a fluorophenyl group, which are common functional groups in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the three-dimensional adamantane core, the planar phenyl and 4-fluorophenyl rings, and the polar carboxamide group . The presence of the fluorine atom could influence the electronic properties of the molecule and potentially its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The adamantane core would likely impart lipophilic properties, while the carboxamide group would introduce polarity and potential for hydrogen bonding .Scientific Research Applications
Antimicrobial Activity
Similar compounds have also been synthesized and tested for their antimicrobial activity. A library of novel 2-substituted fluorinated benzimidazoles was synthesized under microwave conditions and showed promising results in antimicrobial testing .
Antioxidant Activity
In addition to antimicrobial properties, these fluorinated benzimidazoles were also evaluated for their antioxidant activity, which is a crucial aspect in the prevention of oxidative stress-related diseases .
Future Directions
Mechanism of Action
- The compound interacts with CA2, potentially inhibiting its activity. However, the exact mechanism of inhibition remains to be fully elucidated .
- Although the precise mode of action is not definitively established, it has been theorized that the compound may act intracellularly rather than by inhibiting calcium entry into cells. One proposed mechanism involves antagonizing calmodulin , a calcium-binding protein. Calmodulin plays a vital role in regulating various cellular processes, including enzyme activity and gene expression .
Target of Action
Mode of Action
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO/c25-21-8-6-17(7-9-21)16-26(22-4-2-1-3-5-22)23(27)24-13-18-10-19(14-24)12-20(11-18)15-24/h1-9,18-20H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYDQKIHWFMQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N(CC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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